The synthesis of 4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one and similar compounds can be achieved through various synthetic strategies. One specific example involves utilizing 4-(4-methylpiperidin-1-yl)methyl)benzaldehyde as a key starting material. [] This aldehyde can be further reacted with appropriate reagents to form the desired spirocyclic structure and incorporate the specific substituents. The exact synthetic route and conditions may vary depending on the desired final compound and its specific substituents.
The molecular structure of 4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one can be analyzed using various spectroscopic techniques such as NMR spectroscopy and X-ray crystallography. While specific data on this exact compound is limited, related spirocyclic compounds have been characterized using X-ray diffraction, revealing key structural features like dihedral angles and bond lengths. [, , , , , , , , , ] This information contributes to understanding its potential interactions with biological targets.
4-(4-Methylpiperidin-1-yl)-1-oxaspiro[4.5]dec-3-en-2-one was identified as a potential anti-cancer agent in a study focusing on novel nitrogen-containing heterocyclic chalcone derivatives. [] While not explicitly investigated for its independent activity, its presence within a larger molecule showcasing anti-cancer properties suggests potential for further research in this area.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: